Dmbap

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

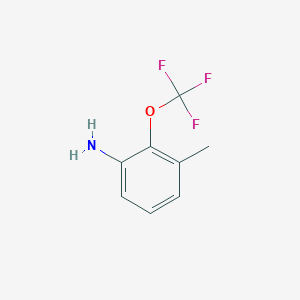

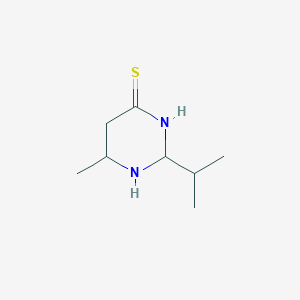

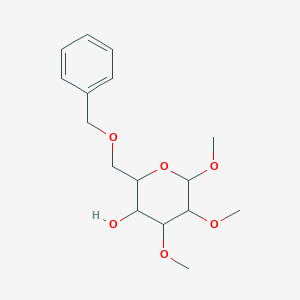

2,5-Dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP) is a bio-based compound that has garnered significant interest due to its unique chemical structure and potential applications. It is a pyrazine derivative synthesized from natural α-amino acids, specifically 4-aminophenylalanine. This compound is known for its aromatic heterocyclic structure, which includes two symmetrical aminobenzyl moieties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DMBAP is synthesized through an enzymatic cascade in Pseudomonas fluorescens SBW25. The process involves the heterologous expression of papABC genes, which synthesize 4-aminophenylalanine, along with papDEF genes of unknown function in Escherichia coli. This results in the production of this compound through a series of reactions involving C-acetyltransferase and oxidase enzymes .

Industrial Production Methods: The industrial production of this compound involves the crystallization of the compound from water as an anhydrate. The crystal structure is orthorhombic with space group P212121, and the compound has a melting point of 197°C with decomposition .

Analyse Des Réactions Chimiques

Types of Reactions: DMBAP undergoes various chemical reactions, including oxidation and dehydration-condensation. The enzymatic synthesis involves the decarboxylation and transfer of acetyl residues to 4-aminophenylalanine, generating an α-aminoketone, which then spontaneously dehydrates and condenses to form dihydro this compound. This intermediate is subsequently oxidized to yield the pyrazine ring of this compound .

Common Reagents and Conditions: The synthesis of this compound involves the use of C-acetyltransferase and oxidase enzymes. The reaction conditions include the presence of natural α-amino acids and specific bacterial enzymes that facilitate the formation of the pyrazine ring .

Major Products Formed: The major product formed from the reactions involving this compound is the pyrazine ring structure, which is a key component of the compound’s unique chemical properties .

Applications De Recherche Scientifique

DMBAP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. One notable application is its use as an electrolyte additive in lithium-ion batteries. Researchers have found that this compound can stabilize high-energy-density cathodes by forming a passivation layer on the surface, thereby suppressing decomposition and improving battery performance. This makes this compound a sustainable, eco-friendly, and cost-effective additive for next-generation electric vehicles and electronics .

Mécanisme D'action

The mechanism of action of DMBAP involves its enzymatic synthesis from natural α-amino acids. The key enzymes involved are C-acetyltransferase, which decarboxylates and transfers acetyl residues to 4-aminophenylalanine, and oxidase, which oxidizes dihydro this compound to form the pyrazine ring. This unique mechanism allows for the efficient synthesis of monocyclic pyrazines from natural α-amino acids .

Comparaison Avec Des Composés Similaires

DMBAP is unique compared to other similar compounds due to its bio-based origin and enzymatic synthesis pathway. Similar compounds include other pyrazine derivatives such as flavins and pterins, which are polycyclic pyrazines essential for life. Monocyclic pyrazines like this compound have a broad spectrum of antibacterial, antifungal, anticancer, and antiviral properties, making them promising candidates for pharmaceuticals and agricultural agents .

List of Similar Compounds

- Flavins

- Pterins

- Alkyl pyrazines

- Diketopiperazines

Propriétés

IUPAC Name |

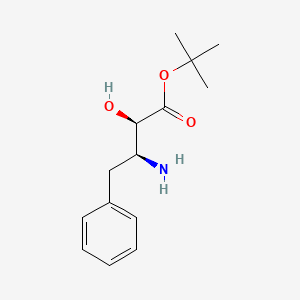

4-[(1-carboxy-2-phenylethyl)amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAZJVJJCTGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)

![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)

![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)

![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)

![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)